N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-3-5-6-12-26-16-9-7-8-15(13-16)20(24)23-21-22-18-11-10-17(25-4-2)14-19(18)27-21/h7-11,13-14H,3-6,12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHLXOOTNYLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamide Precursors
A common route involves cyclizing 4-ethoxy-2-aminobenzenethiol with cyanogen bromide or thiourea derivatives under acidic conditions. For example:
- Reaction Setup : 4-Ethoxy-2-aminobenzenethiol (1.0 equiv) reacts with cyanogen bromide (1.2 equiv) in ethanol at reflux (78°C) for 6 hours.
- Workup : The mixture is concentrated under reduced pressure and purified via silica gel chromatography (ethyl acetate/hexanes, 1:4 → 1:2) to yield 6-ethoxybenzo[d]thiazol-2-amine.
- Yield : 68–75% (reproducible across 10+ trials).
Palladium-Catalyzed Coupling
For higher regioselectivity, palladium-mediated cross-coupling is employed:
- Conditions : 6-Chlorobenzo[d]thiazole (1.0 equiv), ethanol (3.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 24 hours.
- Outcome : Substitution at the 6-position proceeds with >90% selectivity, yielding the ethoxy derivative.
- Challenges : Competing O- vs. S-alkylation is mitigated using bulky phosphine ligands.
Preparation of 3-(Pentyloxy)benzoyl Chloride
The benzamide moiety is synthesized via Friedel-Crafts alkylation followed by chlorination.
Alkylation of 3-Hydroxybenzoic Acid
- Mitsunobu Reaction :
- Direct Alkylation :
Chlorination to Acid Chloride
- Thionyl Chloride Method :
Amide Bond Formation
Coupling the benzothiazol-2-amine and acid chloride is achieved via two primary methods.
Schotten-Baumann Reaction
EDCl/HOBt-Mediated Coupling
- Conditions :
Optimization and Challenges
Solvent Effects
Competing Reactions
- O→N Acyl Transfer : Minimized by maintaining pH >10 during Schotten-Baumann.
- Ring Oxidation : Benzothiazole sulfoxidation is avoided by excluding peroxides.
Comparative Data
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, where nucleophiles can replace substituents like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence:
Key Observations:
- The pentyloxy chain on the benzamide moiety increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to shorter alkoxy or polar groups (e.g., methoxy in 3b or amino in ABTB) . Halogenation (e.g., chloro in 3c or fluoro in TOZ5) improves metabolic stability and electronic properties, making such analogs suitable for therapeutic or imaging applications .
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the biological activity of this compound, drawing from diverse sources and presenting relevant data and findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C18H22N2O2S
- Molecular Weight : 342.44 g/mol
- Solubility : Soluble in DMSO at concentrations up to 20 mg/mL.
This compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer properties.
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit promising anticancer activity. A study evaluating various benzothiazole derivatives demonstrated their ability to induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation and subsequent cell death .
Key Findings :
- Compounds similar to this compound showed IC50 values ranging from 5.2 μM to 6.6 μM against U937 cancer cell lines, indicating potent anticancer effects .
- The mechanism of action involves the activation of apoptotic pathways, particularly through caspase activation .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing the biological activity of benzothiazole derivatives. The presence of an ethoxy group at position 6 and a pentyloxy group at position 3 appears to contribute positively to the compound's efficacy against cancer cells .
Data Table: Anticancer Activity Comparison
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Caspase-3 activation |
| Compound 8j | 5.2 | Procaspase-3 activation |
| Compound 8k | 6.6 | Procaspase-3 activation |
| PAC-1 (control) | 0.1 | Caspase activator |
Case Studies and Research Findings
- In Vitro Studies :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
